5-((4-(Dimethylamino)phenyl)imino)quinolin-8(5H)-one
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Overview
Description
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)aniline with 8-hydroxyquinoline under acidic conditions to form the iminoquinoline structure. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA or proteins, leading to the inhibition of key cellular processes. For example, its anticancer activity is believed to result from the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one, but without the dimethylamino group.
8-Hydroxyquinoline: A precursor in the synthesis of the compound, known for its metal-chelating properties.
4-(Dimethylamino)aniline: Another precursor, commonly used in the synthesis of dyes and pigments.
Uniqueness
The uniqueness of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one lies in its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
111811-34-8 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]iminoquinolin-8-one |
InChI |
InChI=1S/C17H15N3O/c1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17/h3-11H,1-2H3 |
InChI Key |
ACXSDJPEKINDBW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
Pictograms |
Irritant |
Synonyms |
5-((4-(DIMETHYLAMINO)PHENYL)IMINO)-8(5H& |
Origin of Product |
United States |
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